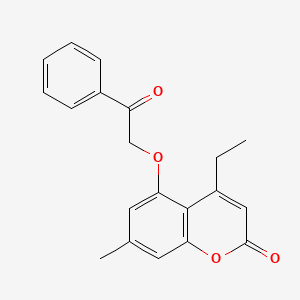

3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis AnalysisThe synthesis of benzofuran derivatives, including those related to "3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate," typically involves the formation of the benzofuran core followed by various functionalization reactions. For instance, benzofuran derivatives have been synthesized starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde through electrophilic substitution reactions such as bromination, formylation, acetylation, or nitration (Vachal, Pihera, & Svoboda, 1997). These processes outline the foundational steps potentially applicable in the synthesis of "3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate."

Molecular Structure AnalysisThe molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran ring system, which impacts the compound's electronic and spatial configuration. For example, in the structure of "Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate," the benzofuran fragment exhibits specific crystallographic features, including aromatic π–π interactions (Choi, Seo, Son, & Lee, 2009). These structural insights are vital for understanding the chemical behavior and reactivity of "3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate."

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, influenced by substituents on the benzofuran core. The electrophilic substitution reactions and the ability to participate in metallation with butyllithium demonstrate the reactive nature of these compounds, which can be extrapolated to "3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate" (Vachal, Pihera, & Svoboda, 1997).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the core structure. While specific data on "3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate" is not directly provided, analogous compounds show a range of interactions, including hydrogen bonding and aromatic π–π interactions, which contribute to their physical state and stability (Choi, Seo, Son, & Lee, 2008).

Chemical Properties Analysis

The chemical properties of "3-(2-thienylcarbonyl)-1-benzofuran-5-yl chloroacetate" can be inferred from similar benzofuran derivatives, which exhibit varied reactivity depending on the substituents. These compounds are known for their ability to undergo further functionalization, offering a versatile platform for the synthesis of complex organic molecules (Vachal, Pihera, & Svoboda, 1997).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] 2-chloroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4S/c16-7-14(17)20-9-3-4-12-10(6-9)11(8-19-12)15(18)13-2-1-5-21-13/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKDEYVFZYRWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro-acetic acid 3-(thiophene-2-carbonyl)-benzofuran-5-yl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(3-methoxyphenyl)acetyl]-1,4-diazepan-6-ol](/img/structure/B5529343.png)

![2-{[(2-bromophenoxy)acetyl]amino}benzamide](/img/structure/B5529349.png)

![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529362.png)

![2-(pyridin-4-ylmethyl)-8-quinoxalin-2-yl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529374.png)

![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5529380.png)

![2-[(3-bromobenzyl)thio]-N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5529384.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine](/img/structure/B5529391.png)

![4-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5529393.png)

![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5529401.png)